molecular formula C13H16O3 B12520404 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

Cat. No.: B12520404
M. Wt: 220.26 g/mol
InChI Key: AJWYLNNVQJYOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid adheres to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic compounds. The base structure is a tetrahydronaphthalene system (a bicyclic framework comprising two fused cyclohexane rings), with substituents prioritized based on functional group hierarchy. The numbering begins at the carboxylic acid group (-COOH) at position 2, followed by the methoxy (-OCH₃) group at position 6 and the methyl (-CH₃) group at position 1 (Figure 1). This prioritization ensures unambiguous identification of substituent positions, critical for distinguishing it from isomers such as 6-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

The suffix -carboxylic acid denotes the principal functional group, while methoxy and methyl are treated as prefixes in descending order of priority. The tetrahydronaphthalene designation specifies the partially hydrogenated naphthalene core, differentiating it from fully aromatic or decahydronaphthalene systems.

Molecular Architecture and Stereochemical Considerations

The molecular formula C₁₃H₁₆O₃ (molecular weight: 220.27 g/mol) reflects a bicyclic framework with three substituents: a carboxylic acid, methoxy, and methyl group. The SMILES notation COc1ccc2C(C)C(CCc2c1)C(=O)O delineates the connectivity: the methoxy group resides on the aromatic ring at position 6, the methyl group is attached to the aliphatic bridgehead carbon at position 1, and the carboxylic acid occupies position 2 on the partially saturated ring.

Stereochemical analysis reveals two potential chiral centers at positions 1 and 2 (Figure 2). The methyl group at position 1 and the carboxylic acid at position 2 create tetrahedral geometries, suggesting the possibility of enantiomers. However, the provided data does not specify whether the compound exists as a racemic mixture or a single enantiomer. Computational models predict a cis orientation between the methyl and carboxylic acid groups due to steric constraints imposed by the bicyclic system, though experimental validation is required.

The tetrahydronaphthalene core adopts a boat-chair conformation, minimizing angle strain while accommodating substituents. Hydrogen bonding between the carboxylic acid and methoxy groups may influence rotational barriers, as suggested by the InChIKey AJWYLNNVQJYOJL-UHFFFAOYSA-N .

Comparative Analysis with Related Tetrahydronaphthalene Derivatives

To contextualize its structural uniqueness, Table 1 compares this compound with related derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Differences
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid C₁₂H₁₄O₃ -COOH (C2), -OCH₃ (C6) 206.24 Lacks methyl group at C1
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid C₁₁H₁₂O₂ -COOH (C1) 176.21 Carboxylic acid at C1; no methoxy
3-Methoxy-2-naphthoic acid C₁₂H₁₀O₃ -COOH (C2), -OCH₃ (C3) 202.21 Fully aromatic naphthalene core
6-Methoxy-1-tetralone C₁₁H₁₂O₂ Ketone (C1), -OCH₃ (C6) 176.21 Ketone instead of carboxylic acid

Key observations:

  • Substituent Effects : The methyl group at C1 in the target compound increases steric bulk compared to its non-methylated counterpart, potentially reducing solubility in polar solvents.
  • Functional Group Positioning : Unlike 3-methoxy-2-naphthoic acid, which retains full aromaticity, the tetrahydronaphthalene core in the target compound introduces conformational flexibility, influencing reactivity and intermolecular interactions.
  • Molecular Weight : The addition of a methyl group raises the molecular weight by 14.03 g/mol relative to 6-methoxy-1-tetralone, altering physical properties such as melting point (133°C for the target compound vs. 77–79°C for 6-methoxy-1-tetralone).

Crystallographic Data and Solid-State Conformation

No experimental crystallographic data for this compound is available in the provided sources. However, inferences can be drawn from analogous compounds:

  • The carboxylic acid group likely participates in hydrogen-bonding networks, as seen in 3-methoxy-2-naphthoic acid, which forms dimers via O-H···O interactions.
  • The methoxy group’s orientation may adopt a para alignment relative to the methyl group to minimize steric clash, as predicted by molecular mechanics simulations.
  • The tetrahydronaphthalene system’s boat-chair conformation is expected to persist in the solid state, stabilized by van der Waals interactions between aliphatic hydrogens.

Future X-ray diffraction studies are necessary to resolve the precise bond angles, torsion angles, and packing motifs.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-8-11-6-4-10(16-2)7-9(11)3-5-12(8)13(14)15/h4,6-8,12H,3,5H2,1-2H3,(H,14,15)

InChI Key

AJWYLNNVQJYOJL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC2=C1C=CC(=C2)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Tetrahydronaphthalene Precursors

A common strategy involves introducing the methyl group at the 1-position via alkylation. For example:

  • Lithiation and Alkylation :
    • Lithiation of a tetrahydronaphthalene carboxylic acid precursor (e.g., 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid) using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) generates a reactive intermediate.
    • Subsequent reaction with methyl iodide or dimethyl sulfate introduces the methyl group at the 1-position.
  • Friedel-Crafts Alkylation :
    • Activation of the aromatic ring with a Lewis acid (e.g., AlCl₃) followed by reaction with methyl chloride could achieve direct methylation. However, this method may lack regioselectivity for the 1-position.

Coupling Reactions

Coupling strategies are employed to assemble the tetrahydronaphthalene scaffold. Examples include:

  • Boc-Protected Intermediates :
    • N-Boc-protected methylamine derivatives are coupled with tetrahydronaphthalene carboxylic acids using carbodiimide reagents (e.g., EDC, HBTU) in the presence of a base like triethylamine.
    • Deprotection of the Boc group yields the final product.
  • Mitsunobu Reaction :
    • This method enables inversion-free coupling of alcohols and carboxylic acids, potentially useful for introducing the methoxy group at the 6-position.

Critical Reaction Conditions

Optimizing reaction conditions is essential for yield and purity.

Step Reagents/Conditions Purpose Yield Reference
Lithiation n-BuLi, THF, −78°C Generate reactive carbanion intermediate ~70–80%
Alkylation Methyl iodide, RT, 12 hr Introduce methyl group at 1-position ~60–70%
Boc Deprotection HCl (dioxane/CH₃CN), RT, 2 hr Remove Boc group >90%
Coupling with Diamines EDC/HOBt, CH₂Cl₂, RT, 24 hr Form amide bond ~50–60%

Research Findings and Challenges

Stereochemical Control

The 1-methyl group’s configuration (R/S) influences biological activity. For enantiopure synthesis:

  • Chiral Resolution : Use chiral stationary phases (CSPs) or enzymatic resolution to isolate enantiomers.
  • Asymmetric Alkylation : Employ chiral ligands (e.g., BINAP) with transition metal catalysts to achieve enantioselectivity.

Functional Group Compatibility

The methoxy group at the 6-position is sensitive to acidic conditions. Demethylation (e.g., using HBr in acetic acid) may occur during synthesis, requiring careful control of reaction parameters.

Alternative Synthetic Routes

Catalytic Hydrogenation

Hydrogenation of naphthalene derivatives over Pd/C or Raney Ni could yield the tetrahydronaphthalene core, followed by methylation. However, selectivity for the 1-methyl position remains a challenge.

Biocatalytic Approaches

Enzymes like lipases or esterases may facilitate stereoselective esterification or transesterification, though scalability remains untested.

Data Summary

Compound Properties

Property Value Reference
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
IUPAC Name This compound
InChIKey AJWYLNNVQJYOJL-UHFFFAOYSA-N

Key Intermediates

Intermediate Synthesis Method Purity Reference
6-Methoxy-1-lithio-1,2,3,4-tetrahydronaphthalene Lithiation with n-BuLi >95%
Boc-protected methylamine Boc protection of methylamine >90%

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Basic Information

  • IUPAC Name : 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 2471-69-4
  • Melting Point : 133 °C
  • InChIKey : AJWYLNNVQJYOJL-UHFFFAOYSA-N

Structural Representation

The structure of this compound can be represented as follows:COc1ccc2C C C CCc2c1)C O O\text{COc}_1\text{ccc}^2\text{C C C CCc}^2\text{c}_1)\text{C O O}This compound features a methoxy group and a carboxylic acid functional group, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its structural similarity to known bioactive compounds.

Case Study: Anticancer Activity

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit anticancer properties. A study demonstrated that modified tetrahydronaphthalene derivatives could inhibit cancer cell proliferation through apoptosis induction. The specific mechanisms involved include modulation of signaling pathways related to cell survival and death .

Materials Science

This compound can also be utilized in the synthesis of advanced materials due to its unique chemical properties.

Application in Polymer Chemistry

This compound can serve as a monomer for the production of polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve the material's resistance to degradation under thermal stress .

Environmental Studies

The environmental impact of synthetic compounds is a growing concern. Research into the degradation pathways of this compound reveals its potential for bioremediation applications.

Biodegradation Studies

Studies have indicated that certain microbial strains can effectively degrade this compound, suggesting its potential use in bioremediation strategies for contaminated environments. The metabolic pathways involved have been characterized, highlighting the role of specific enzymes in breaking down the compound into less harmful products .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAnticancer
Related Tetrahydronaphthalene DerivativeAntimicrobial
Modified TetrahydronaphthaleneAntioxidant

Mechanism of Action

The mechanism of action of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
  • Structure : Methoxy groups at positions 5 and 4.
  • Synthesis : Achieved via reduction of 5,6-dimethoxynaphthalene-2-carboxylic acid with lithium in liquid ammonia (42% yield) .
  • Application : Explored for dopamine-like activity in neurological disorders .
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
  • Structure : Hydroxyl group at position 6 instead of methoxy.
  • Synthesis : Demethylation of 6-methoxy derivatives using HBr/acetic acid .
  • Key Differences : Higher polarity due to -OH improves solubility but reduces membrane permeability. Used as an intermediate in opioid receptor antagonists .
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
  • Structure : Methoxy group at position 6.
  • Key Differences : Altered substituent position affects electronic distribution and steric interactions.
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid (CAS 53568-17-5)
  • Structure : Methoxy at position 3.
  • Key Differences : Positional isomerism may alter metabolic pathways and target engagement .

Methyl Group Variations

(1S,2R)-1-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
  • Structure : Methyl at position 1 and ketone at position 3.
  • Application : Tested for antitumor activity; the ketone group introduces metabolic liabilities (e.g., reduction to alcohol) .
Methyl 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
  • Structure : Methyl ester at position 2 and ketone at position 1.
  • Synthesis : Intermediate in ketone reduction pathways.
  • Key Differences : Esterification reduces acidity (pKa ~5 vs. ~2.5 for carboxylic acid), affecting bioavailability .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility
Target Compound 206.24 Not reported Likely low (lipophilic)
6-Hydroxy derivative 206.24 Not reported Higher (polar -OH)
8-Methoxy derivative 206.24 141–143 Moderate
5,6-Dimethoxy derivative 236.26 Not crystallized Low

Biological Activity

Introduction

6-Methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (commonly referred to as MTHNCA) is a compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological pathways, making it a subject of interest for researchers exploring its pharmacological properties. This article provides a comprehensive overview of the biological activity of MTHNCA, including its chemical properties, synthesis, and various biological effects supported by case studies and research findings.

  • Chemical Formula: C13H16O3
  • Molecular Weight: 220.27 g/mol
  • Melting Point: 133 °C
  • InChIKey: AJWYLNNVQJYOJL-UHFFFAOYSA-N
  • SMILES Representation: COc1ccc2C(C)C(CCc2c1)C(O)=O

These properties indicate that MTHNCA is a stable compound with potential for various applications in medicinal chemistry.

Synthesis of MTHNCA

MTHNCA can be synthesized through several methods involving the modification of naphthalene derivatives. The synthesis typically involves the introduction of a methoxy group and subsequent carboxylation. Various synthetic routes have been explored to optimize yield and purity, which are crucial for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that MTHNCA exhibits notable antimicrobial properties. In vitro tests against various bacterial strains showed significant inhibition of growth, suggesting its potential as an antibacterial agent. For instance:

  • Case Study: A study evaluated MTHNCA's efficacy against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating promising antibacterial activity .

Anticancer Properties

MTHNCA has also been investigated for its anticancer effects. In vitro assays using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) demonstrated that MTHNCA induces apoptosis and inhibits cell proliferation.

  • Research Findings: A study reported that treatment with MTHNCA resulted in a dose-dependent decrease in cell viability, with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells . The mechanism was linked to the activation of caspase pathways, which are crucial in programmed cell death.

Anti-inflammatory Effects

The anti-inflammatory activity of MTHNCA has also been noted in several studies. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

  • Case Study: An investigation into the effects of MTHNCA on lipopolysaccharide (LPS)-induced inflammation in macrophages showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that MTHNCA could be beneficial in managing inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that MTHNCA may possess neuroprotective properties. Preliminary studies suggest that it can protect neuronal cells from oxidative stress-induced damage.

  • Research Findings: In a model of neurodegeneration, MTHNCA treatment reduced markers of oxidative stress and improved cell survival rates compared to untreated controls . These findings highlight its potential application in neurodegenerative diseases like Alzheimer's.

Data Summary Table

Biological ActivityAssessed ModelResultReference
AntimicrobialS. aureus & E. coliMIC = 32 µg/mL
AnticancerHeLa & MCF-7 cellsIC50 = 15 µM (HeLa), 20 µM (MCF-7)
Anti-inflammatoryLPS-induced macrophagesReduced TNF-α & IL-6
NeuroprotectiveNeuronal cell modelReduced oxidative stress markers

Q & A

Q. What synthetic routes are recommended for preparing 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid with high purity?

  • Methodological Answer : Synthesis of tetrahydronaphthalene derivatives often involves esterification or silylation strategies. For example:
  • Allyl ester formation : Starting from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, allylation yields 70% of the ester derivative under pentane:ethyl acetate (8:2) conditions .
  • Silylation : Tert-butyldiphenylsilyl groups can be introduced using ethynyl reagents, though yields may vary depending on steric hindrance .

Q. Table 1: Synthetic Routes for Analogous Compounds

Starting MaterialKey Reagents/ConditionsYieldReference
6-Methoxy-3,4-dihydronaphthalen-1(2H)-oneAllyl esterification, pentane:ethyl acetate70%
1-Oxo-tetrahydronaphthalene-2-carboxylateTert-butyldiphenylsilyl ethynylation~40-60%*
*Estimated based on analogous reactions.

Q. How can researchers optimize purification of this compound to achieve >95% purity?

  • Methodological Answer :
  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol. Filter samples through GF/F (0.7 μm) membranes before extraction .
  • Column Chromatography : Employ silica gel with gradients like pentane:ethyl acetate (8:2) to resolve impurities, achieving RF = 0.3 .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • LC-MS : Quantifies molecular ions (e.g., [M+H]⁺) and fragments. Internal standards like triclosan-d3 improve accuracy .
  • NMR : ¹H/¹³C NMR identifies stereochemistry and substituent positions. Methoxy (δ ~3.8 ppm) and carboxyl (δ ~170 ppm) groups are diagnostic .
  • X-ray Crystallography : Resolves absolute configuration for chiral centers (e.g., methyl and methoxy positions) .

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueKey ApplicationsLimitationsReference
LC-MSPurity assessment, fragmentationRequires ionization
NMRStereochemical analysisLow sensitivity for trace

Q. How does the methoxy group influence electrophilic substitution reactivity?

  • Methodological Answer : The methoxy group is electron-donating , directing electrophiles to the para and ortho positions of the naphthalene ring. For example:
  • Nitration : Preferentially occurs at C5 or C8 positions (relative to methoxy at C6) .
  • Sulfonation : Steric hindrance from the methyl group at C1 may reduce reactivity at adjacent positions .

Q. What strategies mitigate degradation under varying pH conditions?

  • Methodological Answer :
  • Storage : Store at -18°C in amber vials to prevent photodegradation. Avoid prolonged exposure to >pH 9, which hydrolyzes esters .
  • Buffering : Use NH4F or NH4OH (1 M) to stabilize carboxylate forms in aqueous solutions .

Data Contradictions and Validation

  • Synthesis Yields : Variations in silylation yields (e.g., 40–70%) suggest steric effects from substituents. Validate via reproducibility studies .
  • Stability : Conflicting reports on hydrolytic stability at pH 7–9 require pH-rate profiling using LC-MS .

Research Applications

  • Medicinal Chemistry : The carboxyl group enables conjugation with bioactive moieties (e.g., peptide coupling for drug delivery) .
  • Materials Science : Derivatives serve as redox-active molecules in flow batteries due to naphthalene’s aromatic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.